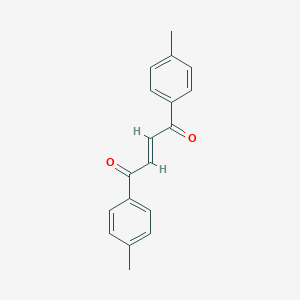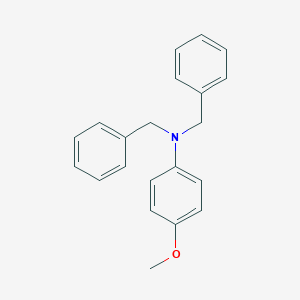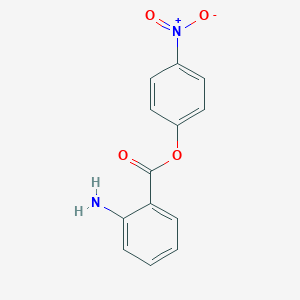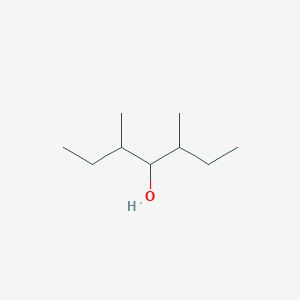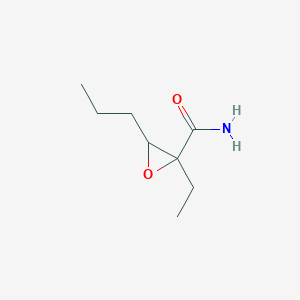
Methyl 2-methoxyhexadecanoate
Descripción general
Descripción
Methyl 2-methoxyhexadecanoate, also known as methyl palmitate, is a fatty acid ester that is commonly found in various plants and animals. It is a colorless liquid that has a pleasant odor and is often used in the production of cosmetics, perfumes, and soaps. In recent years, methyl palmitate has gained attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Fatty Acid Chemistry
- Methyl 12-mesyloxyoleate, a compound closely related to Methyl 2-methoxyhexadecanoate, is used for the synthesis of cyclopropane esters and conjugated octadecadienoates, showing its utility in organic chemistry and lipid studies (Gunstone & Said, 1971).
Natural Occurrence and Identification
- 2-Methoxyhexadecanoic acid, structurally similar to Methyl 2-methoxyhexadecanoate, was identified in Amphimedoncompressa, marking its first discovery in nature and indicating the compound's natural occurrence and potential ecological roles (Carballeira, Colón, & Emiliano, 1998).
Alpha-Oxidation Studies
- The alpha-oxidation of 3-methyl-branched fatty acids in rat liver, involving 2-methylpentadecanal and 2-methylpentadecanoic acid, demonstrates the significance of Methyl 2-methoxyhexadecanoate in metabolic studies and enzymatic processes (Croes et al., 1999).
Catalytic Applications
- A study on catalytic methylation involving 2-methoxynaphthalene, an analog to Methyl 2-methoxyhexadecanoate, highlights the compound's potential in industrial applications and chemical synthesis (Yadav & Salunke, 2013).
Bioactivity Research
- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to Methyl 2-methoxyhexadecanoate, is being developed as a potential neuroprotective drug, indicating the bioactivity potential of such compounds (Yu et al., 2003).
Propiedades
Número CAS |
16725-36-3 |
|---|---|
Nombre del producto |
Methyl 2-methoxyhexadecanoate |
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
methyl 2-methoxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3 |
Clave InChI |
IQHRUOSDBAXDKA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
Sinónimos |
2-Methoxyhexadecanoic acid methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

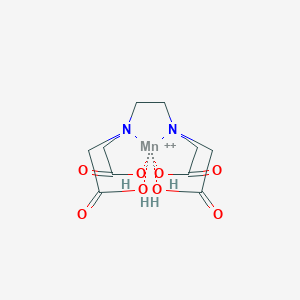
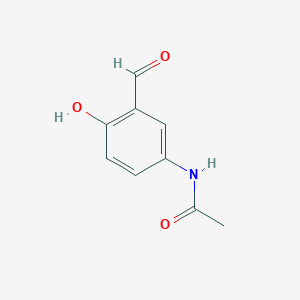
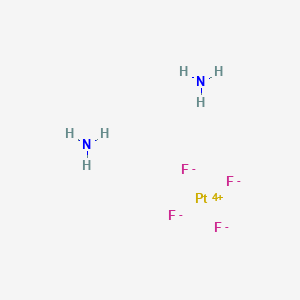
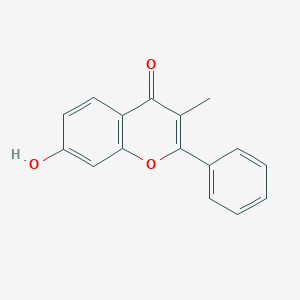
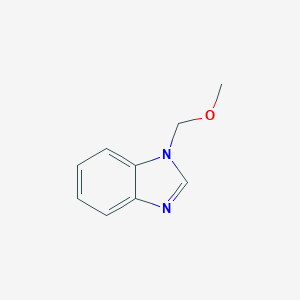
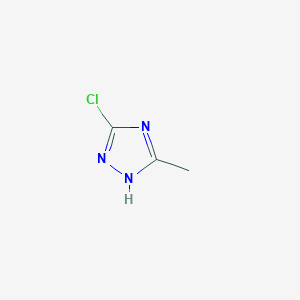
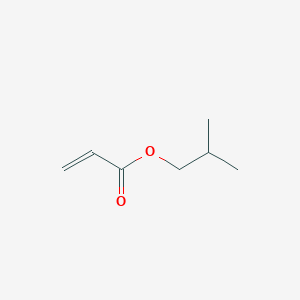
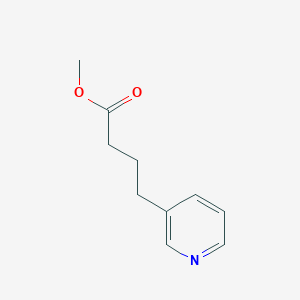
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
